

Application Notes & Protocols for the Analytical Quantification of Nintedanib (BIBF 1120)

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Compound of Interest

Compound Name: *BIB-2*

Cat. No.: *B1192383*

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Note on Compound Identification: The term "**BIB-2**" is not a recognized standard identifier for a specific compound in widespread scientific literature. It is presumed to be a potential internal designation or a typographical error. Based on common pharmaceutical developer nomenclature (Boehringer Ingelheim's "BIB" prefix), this document will focus on the well-characterized therapeutic agent Nintedanib, also known as BIBF 1120. The methodologies and data presented herein are specific to Nintedanib.

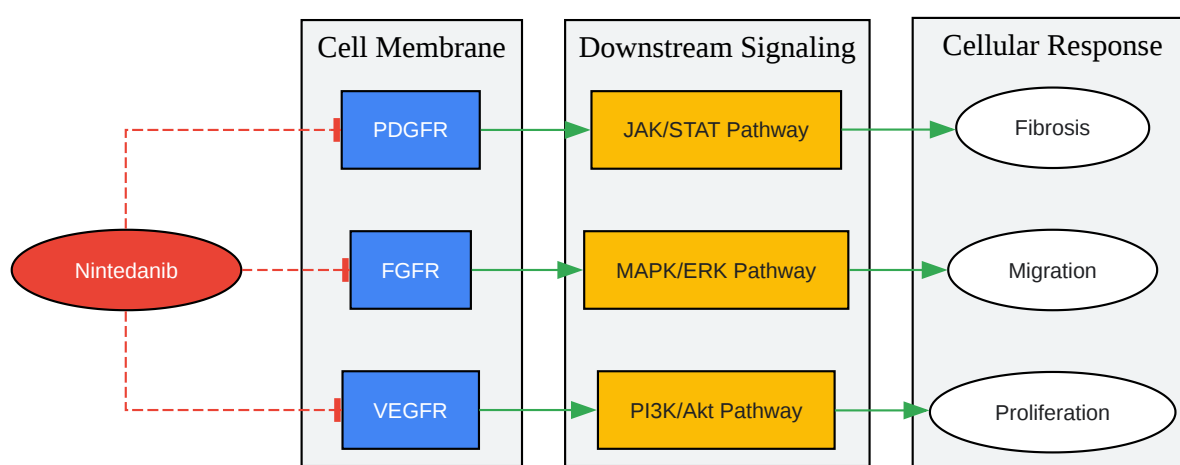
Introduction

Nintedanib is a potent, small-molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF), certain types of non-small cell lung cancer (NSCLC), and other progressive fibrosing interstitial lung diseases.^{[1][2][3]} It functions by targeting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).^{[1][4][5]} Accurate and precise quantification of Nintedanib in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations.

These application notes provide detailed protocols for the quantification of Nintedanib using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of Nintedanib

Nintedanib competitively binds to the intracellular ATP-binding pocket of VEGFR, FGFR, and PDGFR, thereby inhibiting receptor autophosphorylation and blocking downstream signaling cascades.[2][4][6] This disruption of signaling pathways ultimately leads to reduced fibroblast proliferation, migration, and differentiation, which are key processes in the pathogenesis of fibrotic diseases.[4][5]

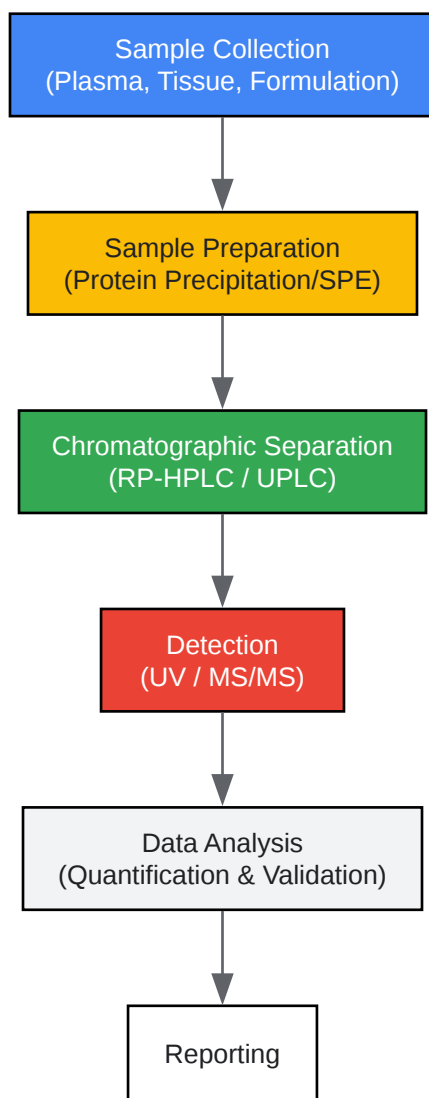


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Nintedanib's inhibitory action on key signaling pathways.

Experimental Workflow for Nintedanib Quantification

The general workflow for quantifying Nintedanib in biological matrices or pharmaceutical formulations involves several key steps, from sample preparation to data analysis.



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A generalized workflow for Nintedanib quantification.

Analytical Methods and Protocols

RP-HPLC Method for Nintedanib in Pharmaceutical Dosage Forms

This method is suitable for the routine quality control of Nintedanib in capsule formulations.

Protocol:

- Instrumentation: HPLC with a PDA detector.

- Column: Poroshell C18 (4.6 mm i.d. x 150 mm, 3.5 μ m particle size).[7]
- Mobile Phase: Methanol and Acetonitrile (50:50 v/v).[7]
- Flow Rate: 1.0 mL/min.[7]
- Detection Wavelength: 379.5 nm.[7]
- Injection Volume: 20 μ L.
- Column Temperature: Ambient.[7]
- Standard Preparation: Prepare a stock solution of Nintedanib in the mobile phase (e.g., 100 μ g/mL). Further dilute to create a series of calibration standards (e.g., 2-10 μ g/mL).[7]
- Sample Preparation: For capsule analysis, the contents of the capsules are dissolved in a suitable solvent, sonicated, and diluted to the appropriate concentration with the mobile phase.

Quantitative Data Summary:

Parameter	Result
Linearity Range	2-10 μ g/mL
Correlation Coefficient (r^2)	0.9999
Retention Time	1.239 min
Limit of Detection (LOD)	0.0399 μ g/mL
Limit of Quantification (LOQ)	0.1209 μ g/mL
Accuracy (% Recovery)	98.06 - 99.32%

Data sourced from a study on the determination of Nintedanib in pharmaceutical dosage forms.
[7]

LC-MS/MS Method for Nintedanib and its Metabolite (BIBF 1202) in Human Plasma

This highly sensitive and selective method is ideal for pharmacokinetic and bioequivalence studies.

Protocol:

- Instrumentation: UPLC system coupled with a triple quadrupole mass spectrometer.
- Column: Zorbax SB-C18 (dimensions not specified).[8]
- Mobile Phase: 0.1% formic acid in water and acetonitrile (35:65 v/v).[8]
- Flow Rate: 0.3 mL/min.[8]
- Column Temperature: 40 °C.[8]
- Injection Volume: Not specified.
- Ionization Mode: Positive-ion-mode electrospray ionization (ESI+).[8]
- MRM Transitions:
 - Nintedanib: m/z 540.3 → 113.1[9]
 - BIBF 1202 (metabolite): m/z 526.3 → 113.0[9]
 - Internal Standard (e.g., Nintedanib-d3 or Diazepam): m/z 285.3 → 193.1 (for Diazepam)[9]
- Sample Preparation (Protein Precipitation): To a plasma sample, add an extraction mixture (e.g., acetonitrile neutralized with 2 M sodium carbonate) to precipitate proteins. Centrifuge and inject the supernatant.[8]

Quantitative Data Summary:

Parameter	Nintedanib	BIBF 1202 (Metabolite)
Linearity Range	2.00–200.00 ng/mL	2.00–200.00 ng/mL
Correlation Coefficient (r^2)	0.9991	0.9957
Within-run Precision (RSD%)	< 2.96%	< 5.51%
Between-run Precision (RSD%)	< 4.53%	< 6.72%
Within-run Accuracy	102.2–107.3%	104.3–114.2%
Between-run Accuracy	98.0–101.8%	99.1–104.9%

Data sourced from a study on the determination of Nintedanib and its metabolite in human plasma.[8]

Conclusion

The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of Nintedanib in both pharmaceutical formulations and biological matrices. The choice of method, whether RP-HPLC with UV detection or LC-MS/MS, will depend on the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the sample matrix. Proper method validation according to ICH or other relevant guidelines is essential to ensure the accuracy and precision of the obtained results.

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